molecular formula C18H16N2O3 B2816473 8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one CAS No. 1779131-72-4

8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No. B2816473
CAS RN: 1779131-72-4
M. Wt: 308.337
InChI Key: DNFJARUREGMBRC-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline itself has few applications, but many of its derivatives are useful in diverse applications . A prominent example is quinine, an alkaloid found in plants .


Synthesis Analysis

In rhodium-catalyzed C-H activation/annulation reactions for the synthesis of sixteen 3,4-unsubstituted isoquinolones, vinyl acetate emerges as a convenient acetylene equivalent .


Chemical Reactions Analysis

A visible light-mediated direct C–H arylation of quinoxalin-2(1H)-ones with aryl acyl peroxides has been developed. The reaction proceeds smoothly through a radical process in the absence of photocatalyst, additive and metal catalyst, providing the corresponding products in moderate to good yields .


Physical And Chemical Properties Analysis

Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . It has a density of 1.093 g/mL, a melting point of -15 °C, and a boiling point of 237 °C .

Scientific Research Applications

Solvent-free Synthesis

A study by Wu Xiao-xi (2015) discusses the solvent-free synthesis of novel 8-Aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. This synthesis method is notable for its environmental friendliness and high yield, highlighting an efficient approach to generating similar complex organic molecules (Wu Xiao-xi, 2015).

Anticancer Potential

Li et al. (2015) developed a catalyst-free synthesis of [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues. This research presents these compounds as potential anticancer agents, showcasing the significance of such structures in medicinal chemistry (Li, Lu, Yu, & Yao, 2015).

Green Chemistry Applications

Bhardwaj, Singh, and Singh (2019) reported the eco-compatible synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 nanoparticles. This study emphasizes the importance of sustainable methods in synthesizing complex heterocycles and their derivatives (Bhardwaj, Singh, & Singh, 2019).

Synthesis of Related Structures

Šafarik et al. (2005) explored the chemical and photochemical synthesis of substituted dihydro-thieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones. These compounds are investigated for their potential as DNA intercalators, which could have implications in anticancer therapy (Šafarik, Dogan Koružnjak, & Karminski-Zamola, 2005).

Biological Activities

A study by Deshmukh et al. (2017) focused on the synthesis and in vivo antihyperglycemic evaluation of new tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones. This research highlights the potential biological activities of quinoline derivatives, including their application in treating diabetes (Deshmukh et al., 2017).

Safety And Hazards

Quinoline has several hazard statements including H302, H312, H315, H319, H341, H350, H411 . It’s important to handle it with care and follow safety precautions .

properties

IUPAC Name

8-(anilinomethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18-13(11-19-14-4-2-1-3-5-14)8-12-9-16-17(10-15(12)20-18)23-7-6-22-16/h1-5,8-10,19H,6-7,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFJARUREGMBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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